molecular formula C13H16BrNO2 B12984492 Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

Cat. No.: B12984492
M. Wt: 298.18 g/mol
InChI Key: DXRSYLNLGBXYNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate involves several steps. One common method starts with the preparation of (S)-3-(4-bromophenyl)cyclopentanone. This is achieved by reacting 4-bromophenylboronic acid with cyclopent-2-enone in the presence of a rhodium catalyst and dioxane as the solvent . The resulting product undergoes a Strecker reaction to form a mixture of diastereomers, which are then separated to obtain the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthesis and isolation of its four stereoisomers. The process includes purification by column chromatography and determination of chiral purity using NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The compound exerts its effects by acting as an intermediate in the synthesis of S1P1 receptor agonists. These agonists bind to the S1P1 receptor, leading to receptor internalization and degradation. This process blocks the egress of T cells from lymphoid tissues, thereby reducing inflammation and autoimmune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate is unique due to its specific structure, which allows for the synthesis of highly selective S1P1 receptor agonists. Its stereochemistry plays a crucial role in its biological activity and therapeutic potential .

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9/h2-5,10H,6-8,15H2,1H3

InChI Key

DXRSYLNLGBXYNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

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